4-((1H-imidazol-1-yl)methyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound featuring an imidazole ring, a cyclopropyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the cyclopropyl group and the pyridazinone moiety. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality control measures to ensure the compound is produced consistently and safely on a large scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(1H-imidazol-1-yl)phenol
4-(Imidazol-1-yl)aniline
4-(Trifluoromethyl)benzoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19-8-7-18(16-5-6-16)23-25(19)12-10-22-20(27)17-3-1-15(2-4-17)13-24-11-9-21-14-24/h1-4,7-9,11,14,16H,5-6,10,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXULACFBSOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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